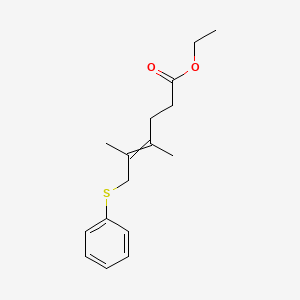
Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes both an ester and a chlorocarbonyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ester and chlorocarbonyl groups. One common method involves the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent chlorination and esterification steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ester and chlorocarbonyl groups, which can participate in various chemical transformations. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (1R,2S)-2-(bromocarbonyl)cyclopropane-1-carboxylate
- Ethyl (1R,2S)-2-(iodocarbonyl)cyclopropane-1-carboxylate
- Ethyl (1R,2S)-2-(fluorocarbonyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its bromine, iodine, or fluorine analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications that its analogs may not be as effective in.
Propiedades
Número CAS |
71666-00-7 |
|---|---|
Fórmula molecular |
C7H9ClO3 |
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
ethyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
NTNBNHCYSBPWGE-CRCLSJGQSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]1C(=O)Cl |
SMILES canónico |
CCOC(=O)C1CC1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



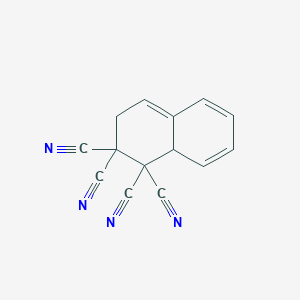
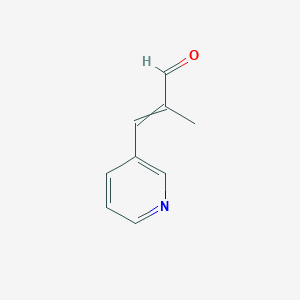
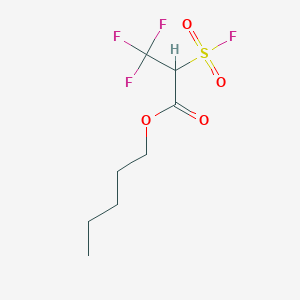
![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
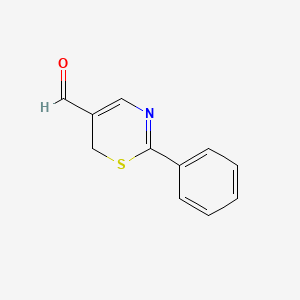
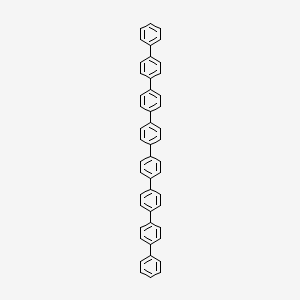
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)
![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)


